molecular formula C18H19N3O2 B2492690 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2380058-10-4

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2492690
CAS No.: 2380058-10-4
M. Wt: 309.369
InChI Key: OSOTWXGKWMSFRU-UHFFFAOYSA-N
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Description

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These intermediates can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxyphenyl group, for example, may enhance its interaction with certain biological targets compared to other similar compounds.

Properties

IUPAC Name

5-but-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-5-10-20-11-12-21-17(18(20)22)13-16(19-21)14-6-8-15(9-7-14)23-4-2/h3,6-9,11-13H,1,4-5,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOTWXGKWMSFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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